molecular formula C7H11NO3 B066743 methyl (2R)-6-oxopiperidine-2-carboxylate CAS No. 183890-34-8

methyl (2R)-6-oxopiperidine-2-carboxylate

Cat. No.: B066743
CAS No.: 183890-34-8
M. Wt: 157.17 g/mol
InChI Key: UKQLYCSMIVXPDB-RXMQYKEDSA-N
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Description

Methyl (2R)-6-oxopiperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-6-oxopiperidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of a suitable amino acid derivative with a carbonyl compound under acidic or basic conditions. For example, the reaction of L-proline with methyl chloroformate in the presence of a base can yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-6-oxopiperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol.

Scientific Research Applications

Methyl (2R)-6-oxopiperidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (2R)-6-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and the biochemical pathways they regulate. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Methyl (2R)-6-oxopiperidine-2-carboxylate can be compared with other piperidine derivatives, such as:

    Piperidine-2-carboxylic acid: Similar structure but lacks the oxo group.

    Methyl piperidine-2-carboxylate: Similar structure but lacks the oxo group.

    6-Oxopiperidine-2-carboxylic acid: Similar structure but lacks the methyl ester group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl (2R)-6-oxopiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQLYCSMIVXPDB-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183890-34-8
Record name methyl (2R)-6-oxopiperidine-2-carboxylate
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